molecular formula C7H19BrSi2 B1365198 Bis(trimethylsilyl)bromomethane CAS No. 29955-12-2

Bis(trimethylsilyl)bromomethane

Cat. No. B1365198
CAS RN: 29955-12-2
M. Wt: 239.3 g/mol
InChI Key: MYXGYPFZVNSVCB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)bromomethane is a chemical compound with the molecular formula C7H19BrSi2 . It is also known by other names such as [bromo(trimethylsilyl)methyl]-trimethylsilane and Bis(trimethylsilyl)methyl Bromide .


Molecular Structure Analysis

The molecular weight of Bis(trimethylsilyl)bromomethane is 239.30 g/mol . The InChI representation of the molecule is InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 . The molecule contains a total of 28 bond(s), including 9 non-H bond(s) and 2 rotatable bond(s) .

Scientific Research Applications

  • General Use

    • Scientific Field : Organic Chemistry
    • Application Summary : Bis(trimethylsilyl)bromomethane is a chemical compound used in various chemical reactions . It is a colorless to light yellow to light orange clear liquid .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific reaction it is being used in. As a reagent, it would be mixed with other chemicals under controlled conditions .
    • Results or Outcomes : The outcomes also depend on the specific reaction. In general, it acts as a reagent to facilitate chemical reactions .
  • Specific Application: Radical-Based Reagent

    • Scientific Field : Organic Chemistry
    • Application Summary : Bis(trimethylsilyl)bromomethane has been used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science .
    • Methods of Application : This compound is used in radical reductions, hydrosilylation, and consecutive radical reactions . The specific methods of application and experimental procedures would depend on the specific reaction it is being used in .
    • Results or Outcomes : The use of Bis(trimethylsilyl)bromomethane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
  • Trimethylsilylation Agent

    • Scientific Field : Analytical Chemistry
    • Application Summary : Bis(trimethylsilyl)bromomethane can be used as a trimethylsilylating agent . This process involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on compounds .
    • Methods of Application : The compound is mixed with the target compound under controlled conditions to facilitate the substitution .
    • Results or Outcomes : The trimethylsilylation process makes the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
  • Group 4 Metallocene

    • Scientific Field : Organometallic Chemistry
    • Application Summary : Bis(trimethylsilyl)bromomethane has been identified in the study of Group 4 metallocenes .
    • Methods of Application : The specific methods of application and experimental procedures would depend on the specific reaction it is being used in .
    • Results or Outcomes : The outcomes also depend on the specific reaction .
  • Moisture and Heat Sensitive Applications

    • Scientific Field : Material Science
    • Application Summary : Bis(trimethylsilyl)bromomethane is a moisture and heat sensitive compound . This makes it useful in applications where these properties are important, such as in the production of certain types of polymers .
    • Methods of Application : The specific methods of application and experimental procedures would depend on the specific reaction it is being used in .
    • Results or Outcomes : The outcomes also depend on the specific reaction .
  • Group 4 Metallocene Studies

    • Scientific Field : Organometallic Chemistry
    • Application Summary : Bis(trimethylsilyl)bromomethane has been identified in the study of Group 4 metallocenes .
    • Methods of Application : The specific methods of application and experimental procedures would depend on the specific reaction it is being used in .
    • Results or Outcomes : The outcomes also depend on the specific reaction .

Safety And Hazards

Bis(trimethylsilyl)bromomethane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

[bromo(trimethylsilyl)methyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXGYPFZVNSVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19BrSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471401
Record name Bis(trimethylsilyl)bromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl)bromomethane

CAS RN

29955-12-2
Record name Bis(trimethylsilyl)bromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl)bromomethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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